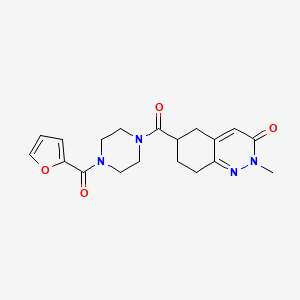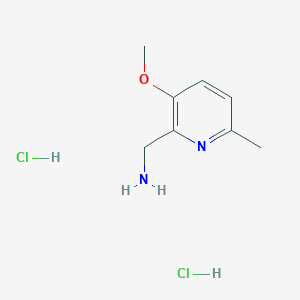
(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2287345-05-3 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 225.12 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
In Vitro and In Vivo Evaluation for Osteoporosis Prevention and Treatment
The derivative "3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6" has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. It demonstrated excellent in vitro profiles, significant plasma unbound fraction, and promising pharmacokinetics in rats, dogs, and monkeys, making it a candidate for clinical development to treat osteoporosis (Hutchinson et al., 2003).
Synthesis and Characterization of Zinc(II) Complexes
The synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine", were explored. These complexes were used as pre-catalysts for the ring-opening polymerization of rac-lactide, showcasing their potential in producing heterotactic-enriched polylactide, a key component in biodegradable plastics (Kwon, Nayab, & Jeong, 2015).
Antimicrobial Activity of Quinoline Derivatives
A new series of quinoline derivatives, including "[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives", were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The compounds showed moderate to very good activities, comparable to first-line drugs, highlighting their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications in Organic Synthesis
Derivatives of "(3-Methoxy-6-methylpyridin-2-yl)methanamine" have been utilized in catalytic applications, including selective hydroxylation of alkanes. Diiron(III) complexes involving these derivatives served as functional models for methane monooxygenases, demonstrating the effect of the capping ligand on alkane hydroxylation efficiency (Sankaralingam & Palaniandavar, 2014).
Synthesis of Complex Pharmaceutical Compounds
The compound "3-{2-oxo-3-[3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propyl]imidazolidin-1-yl}-3(S)-(6-methoxypyridin-3-yl)propionic acid" exemplifies the complexity of pharmaceutical compounds with multiple crystalline forms. Research into its hydration states, from anhydrous to pentahydrate forms, underlines the challenges in pharmaceutical formulation due to hydration-induced tablet cracking (Zhao et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)7(5-9)10-6;;/h3-4H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKOGYFUZKRSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
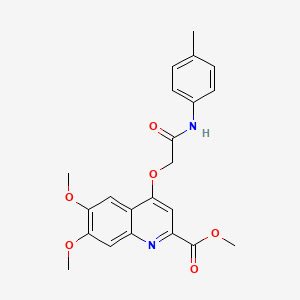
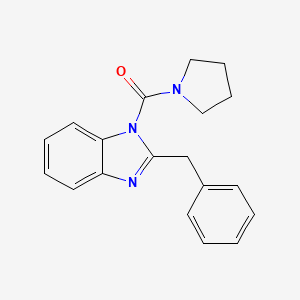
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)

![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
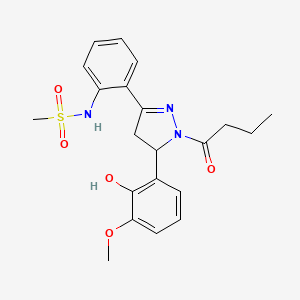
![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)
![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)
![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)
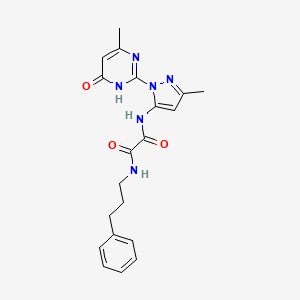
![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)

